![molecular formula C8H6ClNO2 B2632978 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one CAS No. 80525-95-7](/img/structure/B2632978.png)

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

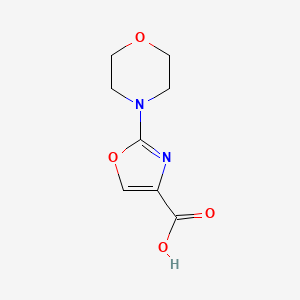

“5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C8H6ClNO2 . It is a benzoxazole derivative.

Molecular Structure Analysis

The molecular structure of “5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one” consists of a benzoxazole ring with a chlorine atom at the 5th position and a methyl group at the 7th position .

Aplicaciones Científicas De Investigación

Derivatization and Drug Monitoring

The compound has been utilized in the derivatization of imidazoline binding sites ligands for drug monitoring purposes, showcasing its role in the development of analytical methods for experimental drug surveillance (Matoga et al., 2002).

Photochemistry and Vibrational Spectra

Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, closely related to the target molecule, has contributed to the understanding of photochemical and vibrational spectral behaviors of such compounds, indicating potential applications in material science and photophysics (Lopes et al., 2011).

Synthesis of Intermediates for Anti-cancer Drugs

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, including some anti-cancer drugs, highlighting its significance in medicinal chemistry (Cao Sheng-li, 2004).

Key Intermediates in Drug Synthesis

It is also pivotal in synthesizing key intermediates of drugs like tolvaptan, demonstrating its utility in creating therapeutically valuable agents (Z. Can, 2012).

Structural and Photochemical Transformations

Further research has explored its structural characteristics and photochemical transformations, indicating its relevance in synthetic chemistry and materials science (Gvozdev et al., 2021).

Crystal and Electronic Structure Analysis

Detailed studies on the crystal and electronic structures of related compounds have provided insights into their molecular configurations, facilitating the design of new materials and drugs (Aydın et al., 2017).

Concomitant Acetyl Migration Research

The compound has been involved in studies focusing on the acetyl migration from oxygen to nitrogen during chemical reactions, revealing intricate details of chemical behavior that are crucial for synthetic chemistry (Ray & Ghosh, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-7-methyl-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBSTFQOSDNXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)